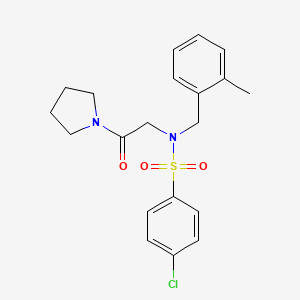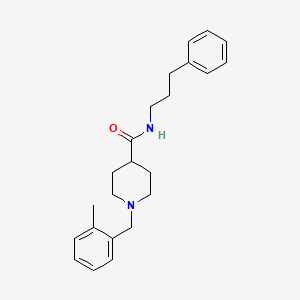
4-Chloro-N-(2-methyl-benzyl)-N-(2-oxo-2-pyrrolidin-1-yl-ethyl)-benzenesulfonamide
Übersicht
Beschreibung
The compound belongs to the benzenesulfonamide family, a class of compounds known for their diverse chemical properties and applications in medicinal chemistry and materials science. The presence of chloro, methyl-benzyl, and pyrrolidin-1-yl-ethyl groups suggests a compound with potential biological activity and specific physicochemical characteristics.
Synthesis Analysis
Synthesis of benzenesulfonamide derivatives often involves complex organic reactions, including the functionalization of aromatic rings and the formation of sulfonamide bonds. Methods such as electrophilic aromatic substitution, nucleophilic substitution, and amide bond formation are commonly employed. Specific synthesis routes for benzenesulfonamides can vary widely depending on the desired substituents and the starting materials available.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonamide group attached to an aromatic benzene ring, which significantly influences the compound's electronic and steric properties. The additional substituents (chloro, methyl-benzyl, and pyrrolidin-1-yl-ethyl groups) further modify the compound's molecular geometry, impacting its reactivity and interactions with biological targets.
Chemical Reactions and Properties
Benzenesulfonamides participate in various chemical reactions, including further substitutions on the aromatic ring, modifications of the sulfonamide group, and reactions involving the additional substituents. These compounds exhibit a range of chemical behaviors, from basic to acidic properties, depending on the nature of the substituents and the overall molecular structure.
Physical Properties Analysis
The physical properties of benzenesulfonamide derivatives, including melting point, boiling point, solubility in different solvents, and crystal structure, are influenced by their molecular structure. The presence of specific functional groups can lead to variations in these properties, affecting the compound's application and handling.
Chemical Properties Analysis
Chemically, benzenesulfonamides are known for their stability and reactivity. The sulfonamide group contributes to the compound's acidity and hydrogen bonding capability, affecting its solubility and interaction with biological molecules. Substituents like the chloro, methyl-benzyl, and pyrrolidin-1-yl-ethyl groups further define the compound's reactivity towards nucleophiles and electrophiles, as well as its potential as a ligand in coordination chemistry.
For more specific details on the synthesis, molecular structure, and properties of benzenesulfonamide derivatives similar to the compound , refer to these sources:
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Research has shown interest in derivatives of methylbenzenesulfonamide due to their active groups, such as pyridine, benzenesulfonyl, and bromine atoms. These small molecular antagonists are utilized in targeting preparations for preventing human HIV-1 infection, demonstrating the compound's significance in medicinal chemistry and drug development (Cheng De-ju, 2015).
Molecular and Supramolecular Structures
Investigations into N-[2-(Pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide have provided insights into their prospective roles as ligands for metal coordination. This highlights their importance in the development of coordination compounds and materials science (Danielle L Jacobs, B. Chan, Abby R. O'Connor, 2013).
Inhibitors of Carbonic Anhydrases
A study on pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases (CAs) emphasizes their therapeutic potential. By affecting the binding affinity to CA isoforms, these compounds exhibit promise for the selective targeting of CAs, important for treating conditions like glaucoma, epilepsy, and cancer (Irena Vaškevičienė et al., 2019).
Potential Anticancer Activity
Research into novel 2-(alkylthio)-4-chloro-N-(4,5-dihydro-5-oxo-1H-1,2,4-triazol-3-yl)-5-methylbenzenesulfonamide derivatives has explored their potential anticancer activity. This includes evaluations against a panel of human tumor cell lines, showcasing the compound's relevance in the search for new cancer treatments (J. Sławiński et al., 2012).
Applications in Transfer Hydrogenation
The role of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives in catalysis, specifically in transfer hydrogenation reactions, underlines their utility in organic synthesis and industrial applications. Their effectiveness in catalyzing the hydrogenation of ketones and aldehydes without requiring basic additives or halide abstractors highlights their efficiency and eco-friendly aspects (A. Ruff et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-N-[(2-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3S/c1-16-6-2-3-7-17(16)14-23(15-20(24)22-12-4-5-13-22)27(25,26)19-10-8-18(21)9-11-19/h2-3,6-11H,4-5,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPVZWLASVRVWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)
![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)
![3-(4-chlorophenyl)-2-(methoxymethyl)-8,8-dimethyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4621902.png)

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B4621913.png)
![1-[2-(2-naphthyloxy)propanoyl]azepane](/img/structure/B4621916.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)
![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)
![N-(4-bromo-2-chlorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4621933.png)
![N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)
![N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methyl-2-thiophenesulfonamide](/img/structure/B4621946.png)
![1-({1-[(2-fluorobenzyl)sulfonyl]-4-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B4621958.png)
![3-[5-bromo-2-(3-methylbutoxy)phenyl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4621973.png)